molecular formula C17H16N2O5 B5844931 4-nitrobenzyl 2-(propionylamino)benzoate

4-nitrobenzyl 2-(propionylamino)benzoate

Cat. No.: B5844931
M. Wt: 328.32 g/mol
InChI Key: ZGIOUFGFGAMRIW-UHFFFAOYSA-N
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Description

4-Nitrobenzyl 2-(propionylamino)benzoate is a benzoate ester derivative featuring a nitrobenzyl group at the 4-position and a propionylamino substituent at the 2-position of the aromatic ring. This compound is of interest in medicinal and materials chemistry due to its structural motifs, which are associated with diverse biological activities, including enzyme inhibition and antioxidant properties.

Properties

IUPAC Name

(4-nitrophenyl)methyl 2-(propanoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-2-16(20)18-15-6-4-3-5-14(15)17(21)24-11-12-7-9-13(10-8-12)19(22)23/h3-10H,2,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIOUFGFGAMRIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Medicinal Chemistry

a. 4-Nitrobenzyl 2-[[5-[[{(1R,2R)-2-(tert-Butylcarbamoyl)cyclohexyl}(methyl)amino]methyl]-1H-1,2,3-triazol-1-yl]methyl]benzoate (Compound 17c)
  • Structure : Shares the 4-nitrobenzyl benzoate core but incorporates a triazole ring and a cyclohexylcarbamoyl group.
  • Activity: Demonstrated in enzyme inhibition studies, though specific targets remain unelucidated. The triazole moiety may enhance binding affinity via hydrogen bonding, contrasting with the simpler propionylamino group in the parent compound .
  • Physicochemical Properties: Higher molecular weight (due to the triazole substituent) likely reduces solubility compared to 4-nitrobenzyl 2-(propionylamino)benzoate.
b. 2-(4-Nitrobenzyl)-1H-benzimidazole Derivatives
  • Structure : Replaces the benzoate ester with a benzimidazole ring.
  • Activity : Compounds 213 and 214 exhibit potent xanthine oxidase (IC50 = 12.30 ± 0.33 μg/ml) and urease (IC50 = 13.04 ± 0.89 μg/ml) inhibition, respectively. The benzimidazole core facilitates π-π stacking in enzyme active sites, a feature absent in benzoate esters .
  • Key Difference: The benzoate ester in this compound may confer better hydrolytic stability compared to benzimidazoles under physiological conditions.

Substituent Effects on Reactivity and Physical Properties

a. Ethyl 4-(Dimethylamino)benzoate vs. 2-(Dimethylamino)ethyl Methacrylate
  • Reactivity: Ethyl 4-(dimethylamino)benzoate achieves a 15% higher degree of conversion in resin polymerization than methacrylate analogs, attributed to the electron-donating dimethylamino group enhancing radical generation.
  • Physical Properties : Benzoate esters exhibit superior mechanical strength in resin matrices (tensile strength = 45 MPa vs. 32 MPa for methacrylates) .
  • Comparison with Target Compound: The nitro group in this compound may counteract electron donation, reducing polymerization efficiency but improving oxidative stability.
b. Methyl 4-(Acetylamino)-2-methoxy-5-nitrobenzoate
  • Structure : Differs in substituent positions (2-methoxy and 5-nitro groups) and methyl ester vs. nitrobenzyl ester.
  • Impact: The 5-nitro group may sterically hinder interactions compared to the 4-nitrobenzyl group in the target compound. Acetylamino vs. propionylamino groups also alter lipophilicity (logP = 1.8 vs. 2.3) .
a. Antioxidant and Enzyme Inhibition
  • Benfotiamine (S-benzoylthiamine O-monophosphate): Shares a benzoate-propionylamino backbone. Polymorphism studies indicate that crystalline forms influence bioavailability (Form I: 65% oral absorption vs. Form II: 48%) .
b. Metabolic Stability
  • Ethyl 4-(Dimethylamino)benzoate: Rapid hydrolysis in plasma (t1/2 = 2.1 h) due to esterase activity.
  • This compound: The nitrobenzyl group may slow hydrolysis (predicted t1/2 > 6 h), enhancing duration of action .

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